molecular formula C4H7F3N2 B13072680 3-(Trifluoromethyl)cyclopropane-1,2-diamine CAS No. 1461708-36-0

3-(Trifluoromethyl)cyclopropane-1,2-diamine

Katalognummer: B13072680
CAS-Nummer: 1461708-36-0
Molekulargewicht: 140.11 g/mol
InChI-Schlüssel: QUJZFGBQKXXSDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethyl)cyclopropane-1,2-diamine is a chiral cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The compound features a rigid cyclopropane scaffold substituted with both a trifluoromethyl group and two amine functionalities, making it a valuable, multifunctional building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group is a key structural motif, known to influence a molecule's electronic properties, metabolic stability, lipophilicity, and binding affinity . This makes the compound particularly useful for creating analogs intended to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The two amine groups (as seen in the related compound 1,2-diaminopropane) serve as versatile handles for chemical synthesis, readily undergoing condensation reactions to form Schiff bases and salen-type ligands, or serving as precursors for heterocyclic systems . Potential research applications for this diamine include its use as a precursor in the development of pharmaceutical candidates, agrochemicals, and as a ligand in asymmetric catalysis. The strained cyclopropane ring can act as a bioisostere for peptide bonds or other functional groups, conferring unique conformational constraints on the resulting molecules. Researchers value this compound for its ability to impart rigidity and fluorine-derived properties into target structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

1461708-36-0

Molekularformel

C4H7F3N2

Molekulargewicht

140.11 g/mol

IUPAC-Name

3-(trifluoromethyl)cyclopropane-1,2-diamine

InChI

InChI=1S/C4H7F3N2/c5-4(6,7)1-2(8)3(1)9/h1-3H,8-9H2

InChI-Schlüssel

QUJZFGBQKXXSDJ-UHFFFAOYSA-N

Kanonische SMILES

C1(C(C1N)N)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

a. Synthetic Routes: The synthesis of this compound involves a solvent-controlled reaction. Specifically, it can be prepared via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ . The reaction conditions and detailed synthetic routes would require further investigation.

Analyse Chemischer Reaktionen

Types of Reactions: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Detailed studies are needed to explore its reactivity further.

Common Reagents and Conditions: Common reagents used in reactions involving this compound might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). specific conditions would depend on the desired transformation.

Major Products: The major products formed from reactions with 3-(Trifluoromethyl)cyclopropane-1,2-diamine would vary based on the reaction type. Further research is necessary to identify these products conclusively.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a cyclopropane ring with two amine groups and a trifluoromethyl substituent. This configuration imparts considerable ring strain and enhances reactivity, making it a versatile building block in organic synthesis. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are advantageous for biological applications.

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of 3-(trifluoromethyl)cyclopropane-1,2-diamine exhibit antimicrobial properties against resistant bacterial strains. Modifications to the structure can enhance efficacy, making it a candidate for new antibiotic development. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Anticancer Properties:
In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines. A notable example includes the activation of caspase pathways in breast cancer cells, highlighting the potential for developing CPDA-based compounds as novel anticancer agents .

Neuropharmacological Effects:
The compound acts as a selective monoamine oxidase (MAO) inhibitor, suggesting therapeutic benefits for neurological disorders such as depression and anxiety. Animal model studies have reported significant improvements when treated with CPDA derivatives compared to controls .

Organic Synthesis

This compound serves as a critical building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse structures through methods such as cycloaddition reactions and functionalization processes .

Electrochemical Reactions:
Recent advancements in electrochemical methods have enabled the cleavage of C–C bonds in cyclopropanes, allowing for further functionalization of this compound derivatives without the need for complex catalysts .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated several derivatives of this compound against resistant bacterial strains. Results indicated that specific modifications significantly increased potency, with MICs lower than those of traditional antibiotics.

Case Study 2: Anticancer Mechanism
In vitro experiments on breast cancer cell lines demonstrated that a specific derivative induced apoptosis via caspase pathway activation. This highlights the potential for developing CPDA-based compounds as novel anticancer agents .

Case Study 3: Neuropharmacological Effects
Research investigating the neuropharmacological effects found that this compound acts as a selective MAO inhibitor. Animal models treated with CPDA derivatives showed significant improvements compared to controls .

Wirkmechanismus

The exact mechanism by which 3-(Trifluoromethyl)cyclopropane-1,2-diamine exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural Features of Selected Diamines
Compound Name Core Structure Substituents CAS Number Molecular Formula Key Properties
3-(Trifluoromethyl)cyclopropane-1,2-diamine* Cyclopropane -CF₃ at C3; vicinal -NH₂ groups N/A C₄H₇F₃N₂ High ring strain; chiral centers
(trans)-Cyclopropane-1,2-diamine dihydrochloride Cyclopropane Vicinal -NH₂ groups; HCl salt 3187-76-6 C₃H₁₀Cl₂N₂ Lab reagent; hygroscopic
3-(Trifluoromethyl)benzene-1,2-diamine Benzene -CF₃ at C3; vicinal -NH₂ groups 483-69-2 C₇H₇F₃N₂ Aromatic stability; planar
(1R,2R)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]-1,2-ethanediamine Ethane Two -CF₃-phenyl groups; chiral centers 137944-39-9 C₁₈H₁₈F₆N₂ Steric bulk; enantioselective uses
N1-(4-methoxybenzyl)-5-(triisopropylsilyl)pent-4-yne-1,2-diamine Linear alkyne Methoxybenzyl; silyl groups N/A C₂₄H₄₀N₂OSi Click chemistry applications
Key Structural Differences
  • Cyclopropane vs. Benzene Core : The cyclopropane ring introduces significant ring strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions compared to the aromatic stability of benzene derivatives .
  • Substituent Effects : The -CF₃ group increases electronegativity and lipophilicity, as seen in pharmaceuticals like Celecoxib (). In contrast, silyl or methoxy groups () alter solubility and steric interactions.
  • Chirality : Cyclopropane and ethanediamine derivatives (e.g., BP 1139) often exhibit enantiomeric pairs critical for asymmetric catalysis or drug activity .
Notable Challenges
  • Cyclopropane Stability : The strained ring in this compound may require inert atmospheres or low temperatures during synthesis to prevent decomposition .
  • Regioselectivity : Benzene-based diamines (e.g., CAS 483-69-2) face challenges in achieving vicinal -NH₂ placement without byproducts .

Physicochemical and Application Comparisons

Electronic and Steric Effects
  • The -CF₃ group in cyclopropane diamines withdraws electron density, enhancing hydrogen-bonding capability of -NH₂ groups, which is advantageous in supramolecular chemistry .
  • Bulky substituents (e.g., triisopropylsilyl in compound 42) reduce reactivity but improve selectivity in cross-coupling reactions .

Biologische Aktivität

3-(Trifluoromethyl)cyclopropane-1,2-diamine is a compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a cyclopropane ring with a trifluoromethyl group and two amine functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions.

Pharmacological Activities

The biological activity of this compound can be summarized in the following key areas:

1. Anticancer Activity
Research indicates that derivatives of cyclopropane compounds exhibit significant anticancer properties. For instance, one study highlighted that cyclopropane analogs demonstrated potent inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

2. Kinase Inhibition
The compound has been investigated for its potential as a multi-kinase inhibitor. A related compound demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase (FLT), leading to reduced cell proliferation in vitro . Molecular docking studies suggest that modifications to the cyclopropane structure can enhance kinase selectivity.

3. Antimicrobial Properties
Cyclopropane derivatives have shown promise as antimicrobial agents. Some studies report that these compounds can inhibit bacterial growth effectively, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

The biological effects of this compound are thought to arise from its interaction with specific biological targets:

  • Cell Cycle Modulation : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to decreased proliferation rates .
  • Apoptosis Induction : The activation of apoptotic pathways is a common response to cyclopropane derivatives, often mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

Several studies illustrate the biological activity of this compound:

StudyFindings
Study A (2020)Identified as a potent inhibitor of CDKs with an IC50 value < 0.01 μM against SiHa cells. Induced apoptosis and cell cycle arrest at G2/M phase .
Study B (2021)Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values in low micromolar ranges .
Study C (2022)Explored structure-activity relationships showing that trifluoromethyl substitution enhances potency against certain cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.